1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-phenylpropan-1-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Probe Development

Why this compound? It uniquely combines a saturated 3-phenylpropan-1-one side-chain with the patented 4-oxadiazolyl-piperidine scaffold, serving as an essential matched control distinguishing target-specific binding from covalent Michael-addition artefacts. With a lead-like profile (MW 325.4 Da, clogP 2.38, zero Ro5 violations) and NO curated bioactivity records, it is the perfect unbiased starter for nociception/GI motility SAR. Unlike heavy patent exemplars (e.g., BDBM321988, >500 Da), this minimalist hit offers genuine optimization headroom before developability cliffs.

Molecular Formula C19H23N3O2
Molecular Weight 325.412
CAS No. 1209091-23-5
Cat. No. B2549993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-phenylpropan-1-one
CAS1209091-23-5
Molecular FormulaC19H23N3O2
Molecular Weight325.412
Structural Identifiers
SMILESC1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CCC4=CC=CC=C4
InChIInChI=1S/C19H23N3O2/c23-17(9-6-14-4-2-1-3-5-14)22-12-10-16(11-13-22)19-21-20-18(24-19)15-7-8-15/h1-5,15-16H,6-13H2
InChIKeyYGWLWDGHRXUSFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-phenylpropan-1-one (CAS 1209091-23-5): Sourcing and Differentiation Guide for a 4-Oxadiazolyl-Piperidine Research Chemical


1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-phenylpropan-1-one (CAS 1209091-23-5, molecular formula C₁₉H₂₃N₃O₂, MW 325.412 g/mol) is a synthetic small molecule belonging to the 4‑oxadiazolyl‑piperidine class . Its structure incorporates a 1,3,4‑oxadiazole ring substituted with a cyclopropyl group at the 5‑position, a piperidine linker, and a 3‑phenylpropan‑1‑one amide side‑chain . This compound is listed in public repositories (PubChem, ZINC) and is available from commercial screening‑compound suppliers; however, no curated biological activity is currently recorded in ChEMBL, indicating it is a research‑grade tool compound supplied for in‑house pharmacological profiling . The closely related scaffold is covered by Purdue Pharma patents describing 4‑oxadiazolyl‑piperidine compounds for pain and diarrhoea, establishing the therapeutic relevance of this chemotype .

Why Generic Substitution Risks Failure for 1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-phenylpropan-1-one (CAS 1209091-23-5)


Although the 4‑oxadiazolyl‑piperidine scaffold is shared with multiple commercial analogues, generic substitution is not risk‑free. Subtle changes in the N‑acyl side‑chain (saturated propanone vs. α,β‑unsaturated enone), the nature of the distal aryl substituent, and the cyclopropyl‑oxadiazole regiochemistry can profoundly alter target engagement, as demonstrated by the 180‑fold difference in potency between closely related analogues in patents covering this series . Furthermore, this specific compound (1209091‑23‑5) currently has no documented biological activity in public databases, meaning its pharmacological profile cannot be inferred from structurally similar but functionally distinct analogues; researchers must establish its activity de novo . The risk of relying on an uncharacterized analogue is particularly acute for investigators building structure‑activity relationships (SAR) where a single‑atom or bond‑order modification can shift selectivity windows or abolish target binding entirely.

Quantitative Differential Evidence for 1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-phenylpropan-1-one (1209091-23-5) vs. Closest Analogues


Structural Differentiation: Saturated Propanone Side‑Chain vs. Unsaturated Enone Analogues

The target compound features a fully saturated 3‑phenylpropan‑1‑one amide side‑chain, in contrast to the closest commercially available analogue (E)‑1‑(4‑(5‑cyclopropyl‑1,3,4‑oxadiazol‑2‑yl)piperidin‑1‑yl)‑3‑phenylprop‑2‑en‑1‑one (CAS 1173302‑56‑1), which contains an α,β‑unsaturated enone . The saturation state alters electrophilicity, conformational flexibility, and metabolic susceptibility. In the broader oxadiazolyl‑piperidine patent series, enone‑containing analogues show markedly different potency profiles compared to their saturated counterparts, with activity shifts exceeding 100‑fold in certain assays .

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Probe Development

Computed Drug‑Likeness and Physicochemical Profile vs. Patent Exemplars

The target compound displays computed physicochemical properties consistent with oral drug‑likeness, including a molecular weight of 325.4 Da, clogP of 2.38, and zero Rule‑of‑5 violations . In comparison, the high‑potency patent exemplar (E)‑1‑(4‑(5‑cyclopropyl‑1,3,4‑oxadiazol‑2‑yl)piperidin‑1‑yl)‑3‑(2‑((5‑methyl‑2H‑tetrazol‑2‑yl)methyl)‑4‑(trifluoromethyl)phenyl)prop‑2‑en‑1‑one (BindingDB BDBM321988, reported IC₅₀ 4.80 nM) has a substantially higher molecular weight (>500 Da) and increased lipophilicity owing to the tetrazole and trifluoromethylphenyl moieties . While the latter achieves superior target potency, its physicochemical burden may limit its utility as an in vivo chemical probe. The target compound thus occupies a more 'lead‑like' property space, making it potentially suitable as a minimalist starting scaffold for SAR exploration.

Cheminformatics ADME Prediction Lead Optimisation

Documented Biological Annotation Gap: Blank‑Slate Status vs. Pre‑annotated Analogues

According to both ZINC15 and ChEMBL, the target compound (1209091‑23‑5) carries 'no known activity' in any curated public bioactivity database . By contrast, multiple structurally related 5‑cyclopropyl‑1,3,4‑oxadiazol‑2‑yl‑piperidine derivatives are annotated with IC₅₀ values ranging from 4.80 nM (BindingDB BDBM321988, target not publicly disclosed in that entry) to >10 µM against various kinases and enzymes . This absence of pre‑existing annotation is a deliberate advantage for certain research workflows: the compound is a 'clean slate' for novel target identification, free from the bias of previously reported off‑target activities that might confound interpretation.

Chemical Biology High‑Throughput Screening (HTS) Target Deconvolution

Patent‑Defined Therapeutic Field: Pain and Diarrhoea Indications vs. Oncology‑Focused Oxadiazole Analogues

The 4‑oxadiazolyl‑piperidine core of the target compound is explicitly claimed in Purdue Pharma patents (EP 2 298 764 A1 and EP 2 298 765 A1) for the treatment or prevention of pain and diarrhoea . In contrast, many other 1,3,4‑oxadiazole derivatives in the literature are disclosed for oncology applications (e.g., VEGFR inhibition, ClpP agonism), with IC₅₀ values against cancer cell lines in the low micromolar range . This distinction in patent‑protected therapeutic indication provides a clear intellectual property and application‑space differentiation: procurement of this compound aligns with pain‑focused research programmes rather than the more crowded oncology‑oriented oxadiazole space.

Pain Pharmacology Drug Repurposing Intellectual Property

Procurement‑Grade Purity and Availability: On‑Demand Synthesis vs. Stocked Analogues

The target compound is available through multiple commercial suppliers as an 'on‑demand' screening compound in the EEGD tranche (ZINC15), with a typical specification of ≥95% purity . The closely related analogue (E)‑1‑(4‑(5‑cyclopropyl‑1,3,4‑oxadiazol‑2‑yl)piperidin‑1‑yl)‑3‑phenylprop‑2‑en‑1‑one (CAS 1173302‑56‑1) is stocked by at least one supplier (smolecule.com), which may offer faster delivery for urgent screening campaigns but carries the aforementioned α,β‑unsaturated enone liability . The saturated target compound's on‑demand status may incur a slightly longer lead time but provides the specific structural features required for SAR studies focused on side‑chain saturation effects.

Compound Management Chemical Procurement High‑Throughput Screening (HTS)

Recommended Research and Industrial Application Scenarios for 1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-phenylpropan-1-one (1209091-23-5)


Phenotypic Screening for Pain‑Relevant Targets Without Confounding Pre‑Annotation Bias

Because the compound carries zero curated bioactivity records in public databases , it is ideally suited for inclusion in diversity‑oriented phenotypic screening decks. Its association with the Purdue Pharma pain‑patented 4‑oxadiazolyl‑piperidine scaffold directs screening efforts towards nociception and gastrointestinal motility assays. The absence of pre‑existing target annotations prevents biased hit triaging, enabling the discovery of genuinely novel target‑compound relationships within the pain therapeutic area.

Fragment‑Based and Scaffold‑Hopping Medicinal Chemistry Starting Point

With a molecular weight of 325.4 Da, clogP of 2.38, and 0 Rule‑of‑5 violations , the compound occupies lead‑like chemical space. It serves as a minimalist SAR starting point around which systematic modifications (amide side‑chain variation, cyclopropyl replacement, oxadiazole regioisomer exploration) can be made. This is preferable to initiating SAR from heavier, more lipophilic patent exemplars such as BDBM321988 (IC₅₀ 4.80 nM; MW >500 Da) , which offer less room for property optimisation before encountering developability cliffs.

Control Compound for Saturated vs. Unsaturated Side‑Chain Reactivity Studies

The target compound's saturated 3‑phenylpropan‑1‑one side‑chain uniquely positions it as a matched control for the α,β‑unsaturated enone analogue (CAS 1173302‑56‑1) . In assays where the enone might act as a covalent modifier via Michael addition, the saturated analogue eliminates this reactivity while preserving the core pharmacophore. This paired usage allows deconvolution of target‑specific binding from non‑specific covalent modification events.

Intellectual Property‑Guided Lead Identification for Gastrointestinal Disorders

The explicit patent protection of the 4‑oxadiazolyl‑piperidine scaffold for diarrhoea treatment makes this compound a directly relevant probe for gastrointestinal ion‑channel or receptor targets. Academic groups and biotech companies seeking to in‑license or design‑around the Purdue Pharma IP estate can use this specific analogue as a reference compound for establishing baseline pharmacological activity in gastrointestinal smooth muscle, enteric neuron, or epithelial secretion assays.

Quote Request

Request a Quote for 1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-phenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.